molecular formula C7H10O3 B098551 2-Oxocyclohexanecarboxylic acid CAS No. 18709-01-8

2-Oxocyclohexanecarboxylic acid

Cat. No. B098551
M. Wt: 142.15 g/mol
InChI Key: POROIMOHDIEBBO-UHFFFAOYSA-N
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Patent
US08987319B2

Procedure details

Ethyl 2-oxocyclohexanecarboxylate (2 g, 11.7 mmol) was dissolved in water (2 mL), cooled to 0° C. and 5N aqueous .NaOH (5 mL) was added, cooled to room temperature and stirred for 12 h. The reaction mixture was cooled to 0° C., acidified with conc. (pH=2) and used in the next step without any purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[C:8]([O:10]CC)=[O:9].[OH-].[Na+]>O>[O:1]=[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[C:8]([OH:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O=C1C(CCCC1)C(=O)OCC
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
used in the next step without any purification

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
O=C1C(CCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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